Methyl 2-methoxy-4-nitrobenzoate
Overview
Description
Methyl 2-methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.171 Da . The compound is also known by other names such as Benzoic acid, 5-methoxy-4-nitro-, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 2-methoxy-4-nitrobenzoate consists of a benzoate core with methoxy (OCH3) and nitro (NO2) functional groups attached to the benzene ring . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Methyl 2-methoxy-4-nitrobenzoate has a molecular weight of 211.171 Da . It has a density of 1.294g/cm3 and a boiling point of 350.745ºC at 760 mmHg . The compound is also associated with a flash point of 168.345ºC .Scientific Research Applications
Solvolysis in Organic Chemistry
- Methyl 2-methoxy-4-nitrobenzoate has been studied in the context of solvolysis, a fundamental reaction in organic chemistry. Research has shown that the methoxy group in this compound does not assist the ionization of the ester during solvolysis, indicating its electron-withdrawing inductive effect (Jursic, Ladika, & Sunko, 1986).
Photostabilization and Singlet Oxygen Quenching
- This compound has been included in studies on the generation and quenching of singlet molecular oxygen, particularly in relation to its use as a photostabilizer. It has been shown to produce singlet molecular oxygen with a significant quantum yield in certain conditions, demonstrating its potential in photostabilization applications (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Synthetic Applications in Dye Production
- It has also been used in the synthesis of novel compounds, such as N-(Amino-methoxybenzoyl) melamines, which have applications in the synthesis of dyes. This demonstrates the compound's role in the development of new materials and its importance in industrial chemistry (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Pharmaceutical Research
- In pharmaceutical research, derivatives of Methyl 2-methoxy-4-nitrobenzoate have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, indicating its relevance in the development of new therapeutic agents (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).
Environmental Chemistry and Biodegradation
- This compound has also been a subject of study in environmental chemistry, particularly in the context of biodegradation of nitroaromatic compounds. Research indicates the potential of certain microbial strains to degrade derivatives of Methyl 2-methoxy-4-nitrobenzoate, which is significant for environmental remediation efforts (Haigler & Spain, 1993).
Liquid Crystal Research
- In the field of materials science, research on liquid crystals has included derivatives of Methyl 2-methoxy-4-nitrobenzoate to understand their thermal properties and potential applications in display technologies (Takenaka & Teshima, 1994).
Safety And Hazards
When handling Methyl 2-methoxy-4-nitrobenzoate, it is advised to avoid breathing vapors, mist, or gas. Contact with skin, eyes, or clothing should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact with skin or eyes, immediate medical attention may be required .
properties
IUPAC Name |
methyl 2-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(10(12)13)3-4-7(8)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOXZWILIMTOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445039 | |
Record name | Methyl 2-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-nitrobenzoate | |
CAS RN |
39106-79-1 | |
Record name | Methyl 2-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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